molecular formula C17H13ClN2O2 B14654869 N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 53411-20-4

N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B14654869
CAS No.: 53411-20-4
M. Wt: 312.7 g/mol
InChI Key: NOFGDDYGXYSPQW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C17H13ClN2O2 This compound is known for its unique structural features, which include an amino group, a chlorophenyl group, and a hydroxynaphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to form 5-amino-2-chloronitrobenzene.

    Reduction: The nitro group in 5-amino-2-chloronitrobenzene is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Coupling Reaction: The resulting 5-amino-2-chloroaniline is then coupled with 1-hydroxynaphthalene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of N-(5-Amino-2-chlorophenyl)-1-naphthaldehyde-2-carboxamide.

    Reduction: Formation of N-(5-Amino-2-chlorophenyl)-1-hydroxy-2-naphthylamine.

    Substitution: Formation of N-(5-Amino-2-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-chlorophenyl)benzamide: Similar structure but lacks the hydroxynaphthalene moiety.

    2-Amino-5-chloro-N-(2-chlorophenyl)benzamide: Contains an additional chlorine atom and a different substitution pattern.

    N-(5-Amino-2-chlorophenyl)methanesulfonamide: Contains a methanesulfonamide group instead of the carboxamide group.

Uniqueness

N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxynaphthalene moiety differentiates it from other similar compounds, providing unique properties for various applications.

Properties

CAS No.

53411-20-4

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(5-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-11(19)9-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22)

InChI Key

NOFGDDYGXYSPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=CC(=C3)N)Cl

Origin of Product

United States

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